3,5-Dimethoxybenzylamine CAS number and properties
3,5-Dimethoxybenzylamine CAS number and properties
An In-depth Technical Guide to 3,5-Dimethoxybenzylamine: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 3,5-Dimethoxybenzylamine (CAS No: 34967-24-3), a pivotal chemical intermediate in organic synthesis and medicinal chemistry. The document delineates its core physicochemical properties, detailed protocols for its synthesis via multiple validated routes, and an exploration of its applications, particularly as a structural motif in drug discovery. Safety protocols, handling procedures, and in-depth spectroscopic analysis are also provided to equip researchers, scientists, and drug development professionals with the critical information required for its effective and safe utilization.
Introduction and Core Significance
3,5-Dimethoxybenzylamine, structurally characterized by a benzylamine core with methoxy groups at the 3 and 5 positions of the aromatic ring, is a versatile primary amine. The specific substitution pattern of the electron-donating methoxy groups significantly influences the molecule's reactivity and its utility as a building block. This arrangement is found in numerous biologically active compounds, making the amine a valuable precursor for creating diverse molecular scaffolds.[1][2] In the pharmaceutical landscape, the 3,5-dimethoxyphenyl moiety is a recognized pharmacophore, notably in the development of anticancer agents that function as tubulin polymerization inhibitors. This guide serves as a technical resource, consolidating essential data to facilitate its application in advanced research and development projects.
Physicochemical and Spectroscopic Properties
The reliable identification and utilization of 3,5-Dimethoxybenzylamine hinge on a precise understanding of its physical and analytical characteristics.
Physical and Chemical Identifiers
The fundamental properties of 3,5-Dimethoxybenzylamine are summarized in the table below, compiled from verified supplier and database information.[3][4]
| Property | Value | References |
| CAS Number | 34967-24-3 | [3] |
| Molecular Formula | C₉H₁₃NO₂ | [4] |
| Molecular Weight | 167.21 g/mol | [3] |
| IUPAC Name | (3,5-dimethoxyphenyl)methanamine | [4] |
| Appearance | White to pale yellow solid (crystals or powder) | [4] |
| Melting Point | 35-39°C (lit.) | [3][4] |
| Boiling Point | 94-96°C at 0.1 mmHg (lit.) | [3] |
| Density | 1.106 g/mL at 25°C (lit.) | [3] |
| Refractive Index (n20/D) | 1.542 (lit.) | [3] |
| SMILES | COc1cc(CN)cc(OC)c1 | [3] |
| InChI Key | YGZJTYCCONJJGZ-UHFFFAOYSA-N | [3] |
Spectroscopic Profile
Accurate structural confirmation is paramount. The following sections detail the expected spectroscopic signatures for 3,5-Dimethoxybenzylamine based on established principles and data from structurally related compounds.
The proton NMR spectrum provides unambiguous confirmation of the proton environment. The expected chemical shifts (in CDCl₃) are:
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Aromatic Protons (H-2, H-6, H-4): Due to the symmetrical substitution, the two protons ortho to the benzyl group (H-2, H-6) will appear as a doublet around δ 6.4-6.5 ppm . The single proton para to the benzyl group (H-4) will appear as a triplet around δ 6.3-6.4 ppm .
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Methoxy Protons (-OCH₃): The six protons from the two equivalent methoxy groups will resonate as a sharp singlet at approximately δ 3.7-3.8 ppm .
-
Benzylic Protons (-CH₂NH₂): The two protons of the methylene group adjacent to the amine will appear as a singlet at δ 3.7-3.9 ppm .
-
Amine Protons (-NH₂): The two amine protons will typically appear as a broad singlet around δ 1.5-2.0 ppm , the chemical shift of which is concentration-dependent and can exchange with D₂O.
The ¹³C NMR spectrum confirms the carbon framework of the molecule. Predicted chemical shifts are:
-
Aromatic C-O (C-3, C-5): ~161 ppm
-
Aromatic C-CH₂ (C-1): ~145 ppm
-
Aromatic CH (C-2, C-6): ~105 ppm
-
Aromatic CH (C-4): ~98 ppm
-
Methoxy (-OCH₃): ~55 ppm
-
Benzylic (-CH₂): ~46 ppm
Infrared spectroscopy is used to identify key functional groups. The characteristic vibrational frequencies for 3,5-Dimethoxybenzylamine include:
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N-H Stretch: A medium to weak absorption in the 3300-3400 cm⁻¹ region, characteristic of a primary amine.
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C-H Stretch (Aromatic & Aliphatic): Peaks will appear just above and below 3000 cm⁻¹ .
-
C=C Stretch (Aromatic): Absorptions around 1600 cm⁻¹ and 1470 cm⁻¹ .
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C-N Stretch: A medium absorption in the 1200-1250 cm⁻¹ range.
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C-O Stretch (Aryl Ether): Strong, characteristic peaks around 1150-1250 cm⁻¹ (asymmetric) and 1040-1050 cm⁻¹ (symmetric).
Synthesis Methodologies
The synthesis of 3,5-Dimethoxybenzylamine can be achieved through several reliable routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two primary, field-proven protocols are detailed below.
Route 1: Reductive Amination of 3,5-Dimethoxybenzaldehyde
This is one of the most direct and widely used methods in medicinal chemistry for synthesizing amines.[5] It involves the in-situ formation and subsequent reduction of an imine from the corresponding aldehyde and an ammonia source.
Protocol: Reductive Amination
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Reaction Setup: To a solution of 3,5-dimethoxybenzaldehyde (1 equivalent) in an appropriate solvent (e.g., 1,2-dichloroethane or methanol) is added an ammonia source, such as ammonium acetate (10 equivalents).
-
Imine Formation: The mixture is stirred at room temperature for approximately 30-60 minutes to facilitate the formation of the intermediate imine.
-
Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), is added portion-wise to the stirred suspension.[5] The reaction is monitored by TLC or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure amine.
Causality: Sodium triacetoxyborohydride is the preferred reducing agent as it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate, thus minimizing side reactions and leading to high yields.[5]
Route 2: Reduction of 3,5-Dimethoxybenzonitrile or Benzaldoxime
This classical approach utilizes a powerful hydride reducing agent, Lithium Aluminum Hydride (LiAlH₄), to reduce a nitrile or an oxime functional group directly to the primary amine.
Protocol: LiAlH₄ Reduction
-
Reaction Setup: An oven-dried, three-necked flask equipped with a condenser and a nitrogen inlet is charged with a suspension of Lithium Aluminum Hydride (LiAlH₄, 2-3 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. The suspension is cooled to 0°C in an ice bath.
-
Reagent Addition: A solution of 3,5-dimethoxybenzonitrile (1 equivalent) in anhydrous THF is added dropwise to the cooled LiAlH₄ suspension. Caution: Hydrogen gas is evolved.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-8 hours to ensure complete reduction. The reaction progress is monitored by TLC.
-
Work-up (Fieser Method): The flask is cooled again to 0°C. The excess LiAlH₄ is cautiously quenched by the sequential, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where 'x' is the mass of LiAlH₄ used in grams.
-
Isolation: The resulting granular precipitate (aluminum salts) is removed by filtration, and the filter cake is washed thoroughly with THF or ethyl acetate. The combined filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude amine, which can be further purified if necessary.
Causality: LiAlH₄ is a potent, non-selective reducing agent capable of reducing highly stable functional groups like nitriles and oximes. The inverse addition (adding substrate to reagent) and careful temperature control are critical for safety and to prevent runaway reactions. The Fieser work-up is a trusted method for safely quenching the reaction and producing easily filterable salts, simplifying product isolation.
Applications in Research and Development
3,5-Dimethoxybenzylamine is not merely a chemical curiosity; it is a strategic building block in the synthesis of high-value molecules, particularly within the pharmaceutical sector.
Role in Medicinal Chemistry
The 3,5-dimethoxy substitution pattern is a key feature in a class of compounds that act as antimitotic agents by inhibiting tubulin polymerization. These compounds often bind to the colchicine site on β-tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis in cancer cells. 3,5-Dimethoxybenzylamine serves as a convenient starting point for synthesizing a variety of amides, sulfonamides, and other derivatives for structure-activity relationship (SAR) studies aimed at discovering novel anticancer therapeutics.
Furthermore, the related resorcinolic lipid, methyl 3,5-dimethoxy-2-octanoylbenzoate, has been investigated as an adjuvant in chemotherapy, suggesting that the 3,5-dimethoxyaryl motif can play a role in modulating DNA interactions and cellular responses to cytotoxic agents.
Use in Supramolecular Chemistry
Beyond medicinal applications, 3,5-Dimethoxybenzylamine has been utilized in the field of supramolecular chemistry. It has been employed as a key component in the template-directed synthesis of complex, mechanically interlocked molecules known as [n]rotaxanes.[3] The specific steric and electronic properties of the amine are crucial for directing the assembly of these intricate molecular architectures.
Safety and Handling
As a corrosive and irritant chemical, proper handling of 3,5-Dimethoxybenzylamine is essential to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. Work should be conducted in a well-ventilated fume hood.[3]
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Precautionary Measures: Avoid breathing dust/fumes. Wash hands and exposed skin thoroughly after handling. In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical attention.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. The compound is air-sensitive and should be stored under an inert atmosphere if possible.
-
Incompatibilities: Incompatible with strong oxidizing agents, strong acids, and acid chlorides.
Conclusion
3,5-Dimethoxybenzylamine is a chemical intermediate of significant value, underpinned by its versatile reactivity and the prevalence of its structural core in medicinally relevant molecules. Its synthesis is well-established through robust methods like reductive amination and hydride reduction, allowing for its accessible incorporation into complex synthetic targets. This guide provides the foundational technical knowledge required for its safe handling, synthesis, and intelligent application in pioneering research, particularly in the fields of oncology drug discovery and advanced materials science.
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